

Spectroscopic Profile of 2,5-Dithiobiurea: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dithiobiurea

Cat. No.: B086864

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-dithiobiurea**, a sulfur-substituted biurea compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,5-dithiobiurea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2,5-Dithiobiurea**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **2,5-Dithiobiurea**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift values for ^1H and ^{13}C NMR were not explicitly found in the provided search results. The presence of NMR data is indicated in the PubChem database, with the source of the sample being Aldrich Chemical Company, Inc. and the spectra available on SpectraBase.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **2,5-Dithiobiurea**

Wavenumber (cm^{-1})	Assignment
Specific peak data not available in search results	N-H stretching
C=S stretching	
N-C-N bending	
C-N stretching	

Note: While the PubChem database indicates the availability of ATR-IR spectra from a sample provided by Aldrich, the specific absorption bands were not detailed in the search results.[\[1\]](#) For thiourea and its derivatives, characteristic peaks include N-H stretching vibrations, thioamide (C=S) stretching, and various bending vibrations.[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,5-Dithiobiurea**

Parameter	Value	Source
Molecular Formula	$C_2H_6N_4S_2$	[3] [4]
Molecular Weight	150.23 g/mol	[1] [3]
Ionization Mode	ESI (Negative)	[1]
Precursor m/z ($[M-H]^-$)	148.9961112293	[1]

Table 5: Top 5 Peaks for $[M-H]^-$ Adduct in ESI-QTOF MS/MS[\[1\]](#)

m/z	Relative Intensity
57.975693	999
41.014522	745
40.006697	193
72.986592	156
75.002242	88

Table 6: Predicted m/z for Various Adducts[\[5\]](#)

Adduct	Predicted m/z
$[M+H]^+$	151.01067
$[M+Na]^+$	172.99261
$[M-H]^-$	148.99611
$[M+NH_4]^+$	168.03721
$[M+K]^+$	188.96655

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2,5-dithiobiurea**, based on general practices for thiourea derivatives.

NMR Spectroscopy

- Sample Preparation: A sample of **2,5-dithiobiurea** (approximately 5-10 mg) is dissolved in a deuterated solvent (0.5-0.7 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 400 MHz or higher for protons.
- Data Acquisition:
 - ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid **2,5-dithiobiurea** powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
 - KBr Pellet: Alternatively, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.

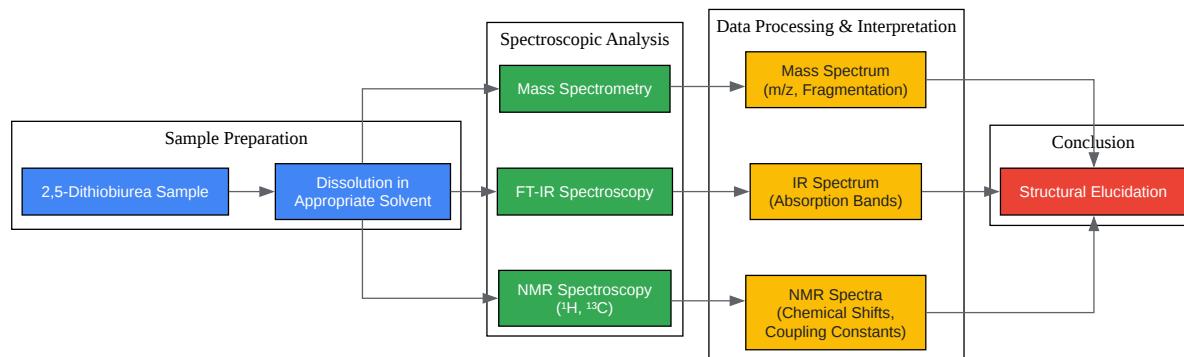
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. A resolution of 4 cm^{-1} and an accumulation of 16 to 32 scans are common settings.

Mass Spectrometry

- Sample Preparation: A dilute solution of **2,5-dithiobiurea** is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 $\mu\text{g}/\text{mL}$. For electrospray ionization (ESI), the solution may be acidified with a small amount of formic acid to promote protonation.
- Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) analyzer.
- Data Acquisition: The analysis is performed in either positive or negative ion mode to detect protonated ($[\text{M}+\text{H}]^+$) or deprotonated ($[\text{M}-\text{H}]^-$) molecules, respectively, as well as other adducts. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,5-dithiobiurea**.



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Caption: Workflow for Spectroscopic Analysis of **2,5-Dithiobiurea**.

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